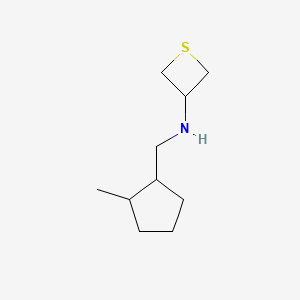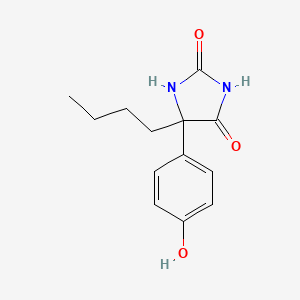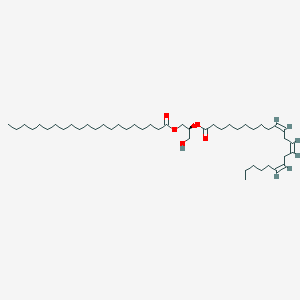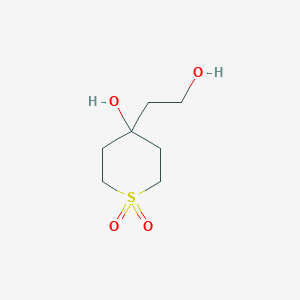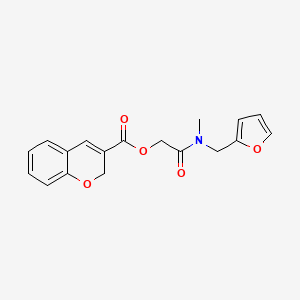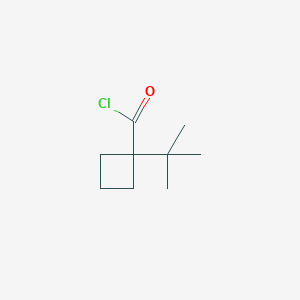
1-(tert-Butyl)cyclobutane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)cyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C9H15ClO. It is a derivative of cyclobutane, where a tert-butyl group and a carbonyl chloride group are attached to the cyclobutane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
1-(tert-Butyl)cyclobutane-1-carbonyl chloride can be synthesized through the reaction of cyclobutanecarboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the cyclobutanecarboxylic acid is dissolved in a suitable solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, and the resulting this compound is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(tert-Butyl)cyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Alcohols: Formed from the reduction of the carbonyl chloride group.
Carboxylic Acids: Formed from the oxidation of the compound.
科学的研究の応用
1-(tert-Butyl)cyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(tert-Butyl)cyclobutane-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Similar Compounds
Cyclobutanecarbonyl chloride: Lacks the tert-butyl group, making it less sterically hindered.
tert-Butylcyclobutane: Lacks the carbonyl chloride group, making it less reactive.
Cyclobutanecarboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
1-(tert-Butyl)cyclobutane-1-carbonyl chloride is unique due to the presence of both the tert-butyl group and the carbonyl chloride group. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity, while the carbonyl chloride group offers a site for nucleophilic attack, enabling various chemical transformations.
特性
分子式 |
C9H15ClO |
|---|---|
分子量 |
174.67 g/mol |
IUPAC名 |
1-tert-butylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-8(2,3)9(7(10)11)5-4-6-9/h4-6H2,1-3H3 |
InChIキー |
SOOKPLYLQWFJBI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1(CCC1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B12944056.png)
![N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12944057.png)

![tert-Butyl (S)-3-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12944068.png)
![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-](/img/structure/B12944085.png)
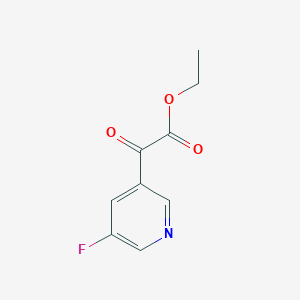
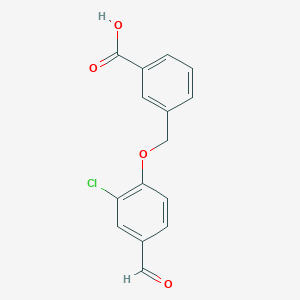
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12944094.png)
